molecular formula C9H14N4O B2906865 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine CAS No. 1796869-21-0

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine

Cat. No.: B2906865
CAS No.: 1796869-21-0
M. Wt: 194.238
InChI Key: MUVXAMPBFOMACX-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is a compound that features a triazole ring and a piperidine moiety The triazole ring is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry

Biochemical Analysis

Biochemical Properties

Triazole derivatives have been shown to exhibit inhibitory potential against certain enzymes, such as carbonic anhydrase-II . This suggests that 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine may interact with similar enzymes and proteins, influencing their function and the biochemical reactions they catalyze.

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Triazole derivatives have been shown to interact with β-tubulin via H-bonding with numerous amino acids . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

Related compounds have been shown to form rapidly in response to certain contaminants . This suggests that the compound may have a rapid onset of action and could potentially exhibit long-term effects on cellular function.

Metabolic Pathways

Triazole derivatives have been shown to undergo various transformations in plant tissues , suggesting that this compound may also be involved in complex metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or piperidine ring are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced triazole derivatives.

Scientific Research Applications

1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

    1-(1H-1,2,3-Triazole-4-carbonyl)piperidine: Lacks the methyl group on the triazole ring.

    1-(1-Methyl-1H-1,2,4-triazole-4-carbonyl)piperidine: Contains a different triazole isomer.

    1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)morpholine: Replaces the piperidine ring with a morpholine ring.

Uniqueness: 1-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)piperidine is unique due to the presence of both the triazole and piperidine rings, which confer specific chemical and biological properties. The methyl group on the triazole ring can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

(1-methyltriazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-7-8(10-11-12)9(14)13-5-3-2-4-6-13/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVXAMPBFOMACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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